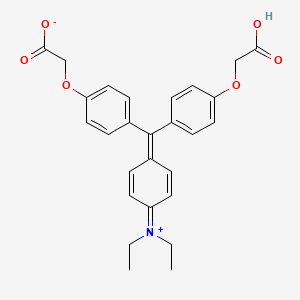

Hydrogen (4-(4,4'-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium

Description

Hydrogen (4-(4,4'-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium is a benzhydrylidene-based compound characterized by a central cyclohexa-2,5-dien-1-ylidene backbone substituted with diethylammonium groups and carboxylatomethoxy-functionalized benzyl rings. This structure places it within a broader class of triarylmethane derivatives, which are known for their diverse applications in dyes, pharmaceuticals, and materials science .

Properties

CAS No. |

94159-43-0 |

|---|---|

Molecular Formula |

C27H27NO6 |

Molecular Weight |

461.5 g/mol |

IUPAC Name |

2-[4-[[4-(carboxymethoxy)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenoxy]acetate |

InChI |

InChI=1S/C27H27NO6/c1-3-28(4-2)22-11-5-19(6-12-22)27(20-7-13-23(14-8-20)33-17-25(29)30)21-9-15-24(16-10-21)34-18-26(31)32/h5-16H,3-4,17-18H2,1-2H3,(H-,29,30,31,32) |

InChI Key |

MVQXNRKFVYRZCO-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](=C1C=CC(=C(C2=CC=C(C=C2)OCC(=O)O)C3=CC=C(C=C3)OCC(=O)[O-])C=C1)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen (4-(4,4’-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium typically involves multiple steps, starting with the preparation of the benzhydrylidene intermediate. This intermediate is then reacted with cyclohexa-2,5-dien-1-ylidene under controlled conditions to form the desired product. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hydrogen (4-(4,4’-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .

Scientific Research Applications

Hydrogen (4-(4,4’-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of Hydrogen (4-(4,4’-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Differences :

- Substituent Functionality : The target compound’s carboxylatomethoxy groups (-OCH₂COO⁻) contrast with sulphonato (-SO₃⁻) or sulphonatomethyl (-CH₂SO₃⁻) groups in analogs. Carboxylatomethoxy may enhance metal-binding capacity compared to sulphonato groups, which are more hydrophilic .

- Counterion Effects: Unlike salts such as monosodium or ammonium variants, the hydrogen counterion in the target compound could influence solubility and stability in aqueous environments .

Physicochemical Properties Relative to Analogs

Data from structurally similar compounds suggest trends:

- Solubility : Sulphonato-substituted analogs (e.g., CAS 116-95-0) exhibit high water solubility due to ionic interactions, whereas carboxylatomethoxy groups may reduce solubility but improve organic solvent compatibility .

- Stability: Benzhydrylidene compounds with electron-withdrawing groups (e.g., sulphonato) show greater photostability than those with electron-donating groups (e.g., diethylamino) . The target compound’s stability profile remains unstudied but may follow this trend.

Data Table: Comparative Overview of Key Analogs

| Property | Target Compound | CAS 116-95-0 (Disulphonato analog) | CAS 68516-63-2 (Sulphonatomethyl analog) |

|---|---|---|---|

| Main Substituents | Carboxylatomethoxy | Disulphonato | Sulphonatomethyl |

| Solubility in Water | Moderate (predicted) | High | Moderate |

| Bioactivity (Reported) | Not studied | Antimicrobial (limited) | Enzyme inhibition (potential) |

| Regulatory Status | Unclassified | Hazard-labeled (ECHA) | Hazard-labeled (ECHA) |

Biological Activity

Hydrogen (4-(4,4'-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium (CAS Number: 94159-43-0) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H27NO6. The structure features a cyclohexadiene core with multiple functional groups, contributing to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 453.51 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| pH | Not specified |

This compound exhibits several biological activities attributed to its chemical structure:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals due to the presence of hydroxyl groups.

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, reducing cytokine production.

Case Studies

- Anticancer Activity : A study conducted on human breast cancer cells demonstrated that the compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways, indicating an apoptotic effect.

- Neuroprotective Effects : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues.

- Anti-inflammatory Response : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference Study |

|---|---|---|

| Antioxidant | Scavenging free radicals | [Study on oxidative stress] |

| Anticancer | Induction of apoptosis | [Breast cancer cell study] |

| Neuroprotective | Improved cognitive function | [Neurodegeneration model study] |

| Anti-inflammatory | Decreased cytokine levels | [LPS-induced inflammation study] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.